3-Amino-2-iodophénol

Vue d'ensemble

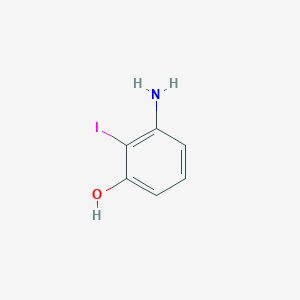

Description

3-Amino-2-iodophenol is an organic compound with the molecular formula C6H6INO It is a derivative of phenol, where the hydroxyl group is substituted at the second position and an amino group is substituted at the third position, with an iodine atom attached to the second position

Applications De Recherche Scientifique

3-Amino-2-iodophenol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures have been used in the synthesis of various biologically active compounds .

Mode of Action

It’s known that the compound can participate in various chemical reactions, contributing to the synthesis of complex molecules .

Biochemical Pathways

It’s worth noting that similar compounds have been involved in the synthesis of thiophene derivatives, which are known to exhibit a variety of biological effects .

Pharmacokinetics

The compound’s molecular weight (23502 g/mol) suggests that it may have suitable properties for absorption and distribution .

Result of Action

Similar compounds have been shown to exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Analyse Biochimique

Biochemical Properties

3-Amino-2-iodophenol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as peroxidases. The amino group in 3-Amino-2-iodophenol can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the iodine atom can participate in halogen bonding, further stabilizing enzyme-substrate complexes .

Cellular Effects

The effects of 3-Amino-2-iodophenol on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and apoptosis. By modulating the activity of key signaling proteins, 3-Amino-2-iodophenol can alter gene expression and cellular metabolism. For example, it can upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative damage .

Molecular Mechanism

At the molecular level, 3-Amino-2-iodophenol exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating them. This binding often involves hydrogen bonding and halogen bonding, which stabilize the enzyme-substrate complex. Additionally, 3-Amino-2-iodophenol can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-2-iodophenol can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to 3-Amino-2-iodophenol can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of 3-Amino-2-iodophenol vary with dosage in animal models. At low doses, it can have beneficial effects, such as enhancing antioxidant defenses. At high doses, it can be toxic, leading to oxidative stress and cellular damage. Threshold effects have been observed, where a certain concentration of 3-Amino-2-iodophenol is required to elicit a biological response .

Metabolic Pathways

3-Amino-2-iodophenol is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The compound’s metabolism is also influenced by cofactors such as NADPH .

Transport and Distribution

Within cells, 3-Amino-2-iodophenol is transported and distributed by various mechanisms. It can be taken up by cells through passive diffusion or active transport. Once inside the cell, it can bind to transport proteins, which facilitate its distribution to different cellular compartments. The compound’s localization can influence its activity and function .

Subcellular Localization

The subcellular localization of 3-Amino-2-iodophenol is crucial for its activity. It is often found in the cytoplasm and can be transported to the nucleus, where it interacts with transcription factors and other regulatory proteins. Post-translational modifications, such as phosphorylation, can influence its localization and function, directing it to specific organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-iodophenol typically involves the iodination of 3-Aminophenol. One common method is the electrophilic aromatic substitution reaction, where 3-Aminophenol is treated with iodine in the presence of an oxidizing agent such as potassium iodide (KI) and aerial oxygen. This reaction is carried out under mild conditions and yields the desired iodinated product efficiently .

Industrial Production Methods: Industrial production of 3-Amino-2-iodophenol may follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Amino-2-iodophenol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, forming 3-Aminophenol.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: 3-Aminophenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

3-Aminophenol: Lacks the iodine substituent and has different reactivity and applications.

2-Iodophenol: Lacks the amino group and has different chemical properties.

4-Amino-2-iodophenol: The amino group is at a different position, leading to different reactivity.

Uniqueness: 3-Amino-2-iodophenol is unique due to the presence of both an amino group and an iodine atom on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Activité Biologique

3-Amino-2-iodophenol, a compound with the chemical formula C₆H₆INO, has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

3-Amino-2-iodophenol is characterized by the presence of an amino group and an iodine atom attached to a phenolic ring. Its synthesis often involves halogenation and amination reactions. For instance, it can be synthesized from 2-iodophenol through a series of reactions involving amine substitution.

1. Antioxidant Activity

Research has indicated that phenolic compounds, including 3-amino-2-iodophenol, exhibit significant antioxidant properties. These activities are primarily attributed to the ability of phenolic compounds to scavenge free radicals, thereby reducing oxidative stress in biological systems. Studies have demonstrated that derivatives of phenolic compounds can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes .

2. Anticancer Potential

The anticancer properties of 3-amino-2-iodophenol have been explored in various studies. For example, its structural analogs have shown promising results in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays have revealed that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Amino-2-iodophenol | MCF7 (breast) | 15.2 | Apoptosis induction |

| 3-Amino-2-iodophenol | HT29 (colon) | 12.7 | Cell cycle arrest |

3. Enzyme Inhibition

3-Amino-2-iodophenol has also been studied for its role as an enzyme inhibitor. It can act as a probe in biological assays to investigate enzyme mechanisms, particularly in the context of drug development. The compound's ability to inhibit specific enzymes could be leveraged for therapeutic applications in diseases where these enzymes play a crucial role .

Case Studies and Research Findings

Several studies highlight the biological relevance of 3-amino-2-iodophenol:

- Antioxidant Study : A study demonstrated that 3-amino-2-iodophenol significantly reduced oxidative stress markers in cell cultures exposed to hydrogen peroxide, suggesting its potential as a therapeutic agent in oxidative stress-related diseases .

- Cytotoxicity Assay : In a comparative study, 3-amino-2-iodophenol was shown to have a lower IC50 compared to other phenolic compounds, indicating its superior cytotoxicity against cancer cells .

- Enzyme Mechanism Exploration : Research utilizing 3-amino-2-iodophenol as an enzyme probe revealed insights into its interaction with target enzymes involved in cancer metabolism, paving the way for further drug development efforts.

Propriétés

IUPAC Name |

3-amino-2-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWJBNNRJCDTTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315417 | |

| Record name | 3-Amino-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99968-82-8 | |

| Record name | 3-Amino-2-iodophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99968-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.